molecular formula C16H14ClFN2O3S B2423864 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896313-26-1

4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2423864
CAS No.: 896313-26-1
M. Wt: 368.81
InChI Key: CCGIYOQLQLQMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chlorobenzene, a fluorophenyl, a pyrrolidinone, and a sulfonamide . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Molecular Structure Analysis

The molecular formula of the compound is C12H9ClFNO2S . It has a molecular weight of 285.72 g/mol. The structure includes a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would depend on its specific structure. Some general properties can be predicted from its molecular formula and structure. For example, it likely has a relatively high molecular weight and contains polar functional groups, which could affect its solubility and stability .

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. Compounds with similar structures are often studied for their potential uses in medicine, materials science, and other fields .

Properties

IUPAC Name

4-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGIYOQLQLQMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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